molecular formula C20H18ClN3O2S B11265810 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11265810
M. Wt: 399.9 g/mol
InChI Key: VMUPXINBZBIJDP-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dihydropyrazinone ring, and a dimethylphenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyrazinone ring, the introduction of the chlorophenyl group, and the attachment of the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide shares structural similarities with other sulfur-containing compounds, such as thioureas and thioamides.
  • Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O2S/c1-13-8-14(2)10-16(9-13)23-18(25)12-27-19-20(26)24(7-6-22-19)17-5-3-4-15(21)11-17/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

VMUPXINBZBIJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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